2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid
Description
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid is a fluorinated bicyclic compound featuring a norbornane-like core (bicyclo[4.1.0]heptane) with two fluorine atoms at the 2-position and a carboxylic acid group at the 7-position. This structure combines the steric constraints of the bicyclic framework with the electronic effects of fluorine, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,2-difluorobicyclo[4.1.0]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)3-1-2-4-5(6(4)8)7(11)12/h4-6H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZQFYKURCDGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2C(C1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins, catalyzed by a chiral tertiary amine. This reaction proceeds under mild and operationally simple conditions, allowing for the enantioselective formation of the desired bicyclic structure . Industrial production methods for this compound may involve similar cycloaddition reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its unique structure makes it a valuable tool for studying the effects of fluorine substitution on biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects involves interactions with molecular targets and pathways influenced by its fluorine atoms and carboxylic acid group. The fluorine atoms can enhance the compound’s stability and bioavailability, while the carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Structural Analogs
Bicyclo[4.1.0]heptane-7-carboxylic Acid (Non-Fluorinated)
- CAS : 41894-76-2
- Molecular Formula : C₈H₁₂O₂
- Properties :
- Applications : Used as a scaffold in synthesizing pharmaceuticals like Tofacitinib intermediates .
7,7-Difluorobicyclo[4.1.0]heptane-1-carboxylic Acid
- CAS : 2248351-67-7
- Molecular Formula : C₈H₁₀F₂O₂
- Key Differences : Fluorines at the 7-position (vs. 2,2-difluoro substitution) alter steric and electronic properties. The 1-carboxylic acid position may influence intermolecular interactions compared to the 7-carboxylic acid isomer .
2-Oxabicyclo[4.1.0]heptane-7-carboxylic Acid
- CAS : 168141-96-6
- Molecular Formula : C₇H₁₀O₃
- This modification impacts solubility and reactivity .
2-Azabicyclo[4.1.0]heptane-7-carboxylic Acid Derivatives
- Example : rac-(1R,6R,7R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid (CAS: 286.29).
- Key Differences : Nitrogen substitution introduces basicity and enables diverse functionalization (e.g., Boc protection). Fluorine-free analogs are often used as chiral building blocks in drug synthesis .
Physicochemical Properties
*Inferred properties based on structural analogs.
Biological Activity
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid (DFBA) is a bicyclic compound notable for its unique molecular structure, which includes two fluorine atoms and a carboxylic acid group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHFO
- Molecular Weight : 176.16 g/mol
- IUPAC Name : this compound
- CAS Number : 2361636-46-4
Synthesis
DFBA can be synthesized through various methods, including the cycloaddition reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins, resulting in a bicyclic structure under mild conditions. The compound is characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anti-inflammatory and Analgesic Properties
Research indicates that DFBA exhibits significant anti-inflammatory and analgesic activities in animal models. In studies where DFBA was administered, it demonstrated a reduction in inflammation markers and pain responses, suggesting its potential use in treating inflammatory conditions.
Antiviral Activity
DFBA has shown promise as an antiviral agent , particularly against human enteroviruses, which are responsible for various diseases such as hand, foot, and mouth disease. In vitro studies revealed that DFBA inhibits viral replication, indicating its potential as a therapeutic candidate for viral infections .
The biological activity of DFBA is believed to stem from its structural features:
- The fluorine atoms enhance the compound's stability and bioavailability.
- The carboxylic acid group facilitates interactions with biological targets through hydrogen bonding, influencing various metabolic pathways.
Case Studies
| Study | Findings |
|---|---|
| Anti-inflammatory Study (2023) | DFBA reduced swelling and pain in rat models of arthritis, with a significant decrease in pro-inflammatory cytokines. |
| Antiviral Efficacy (2023) | DFBA inhibited the replication of enterovirus strains by up to 70% in cell cultures, highlighting its potential as an antiviral drug candidate. |
Toxicity and Safety
Limited toxicity data is available for DFBA; however, studies conducted on animal models indicate that it is relatively safe at doses below 500 mg/kg. Further investigations are necessary to fully understand the compound's safety profile in humans .
Applications in Research
DFBA serves as a valuable building block for synthesizing more complex bioactive compounds. Its unique bicyclic structure allows researchers to explore modifications that could enhance biological activity or target specific pathways within cells .
Current Research Trends
Ongoing research focuses on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
